2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a 2,4,5-trimethyl-substituted benzene ring linked via a sulfonamide group to a pyridazine moiety substituted with a piperidin-1-yl group.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-15-19(3)23(16-18(17)2)31(29,30)27-21-9-7-20(8-10-21)22-11-12-24(26-25-22)28-13-5-4-6-14-28/h7-12,15-16,27H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTUTEYRSYCYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the piperidine and pyridazine rings. One common method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine and pyridazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Analogues
Compound A : N-{4-[6-(Methanesulfonyl)Pyridazin-3-yl]Phenyl}-3,4-Dimethylbenzene-1-Sulfonamide
- Molecular Formula : C₂₂H₂₅N₃O₃S
- Molecular Weight : 411.52 g/mol
- Key Features :
- Replaces the piperidin-1-yl group with a methanesulfonyl substituent on the pyridazine ring.
- Retains a dimethylbenzene sulfonamide core but lacks the 2,4,5-trimethyl substitution.
Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Molecular Formula: Not explicitly stated (estimated ~C₃₀H₂₃F₂N₅O₃S)
- Molecular Weight : 589.1 g/mol (M+1)
- Key Features :
- Incorporates a chromene-pyrazolopyrimidine hybrid system instead of pyridazine.
- Includes fluorinated aromatic groups, which may enhance binding affinity to hydrophobic enzyme pockets.
Compound C : 4-(4-(Arylamino)-6-(Piperidin-1-yl)-1,3,5-Triazine-2-ylamino)-N-(Pyrimidin-2-yl)Benzenesulfonamides
- Molecular Formula : Varies by aryl substitution (e.g., C₂₃H₂₆N₈O₂S)
- Key Features: Replaces pyridazine with a 1,3,5-triazine core. Retains the piperidin-1-yl group but introduces a pyrimidin-2-ylamino substituent.
- Significance : Exhibits potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that the triazine-piperidine combination enhances microbial target engagement .
Comparative Analysis Table
Key Findings
Bioactivity :
- The piperidin-1-yl group in the target compound and Compound C correlates with antimicrobial efficacy, likely due to improved membrane penetration or enzyme binding .
- Fluorinated groups (Compound B) and methanesulfonyl (Compound A) modulate solubility and target selectivity, critical for drug-likeness .
Triazine-based analogs (Compound C) show superior antimicrobial activity over pyridazine derivatives, suggesting scaffold-dependent efficacy .
Synthetic Complexity :
- Compound B’s chromene-pyrazolopyrimidine system requires multi-step synthesis, whereas the target compound’s pyridazine-piperidine motif is more straightforward to functionalize .
Biological Activity
2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, also known by its CAS number 946239-61-8, is a sulfonamide compound featuring a complex structure that includes a piperidine ring and a pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.57 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 440.57 g/mol |
| CAS Number | 946239-61-8 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Regulation : The compound might influence the expression of genes related to cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have explored the effects of sulfonamide derivatives on cardiovascular functions and other biological processes. For instance, research indicated that certain sulfonamide derivatives can significantly alter perfusion pressure in isolated rat heart models.
Case Study: Cardiovascular Effects
One study evaluated the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure:
| Group | Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - | Baseline |
| II | 2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)...} | 0.001 | Decreased |
| III | 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Decreased |
| IV | 2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | No significant change |
The results demonstrated that the compound significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic role in managing cardiovascular conditions .
Pharmacological Implications
The ability of this compound to modulate cardiovascular parameters positions it as a candidate for further investigation in drug development aimed at treating hypertension and related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
